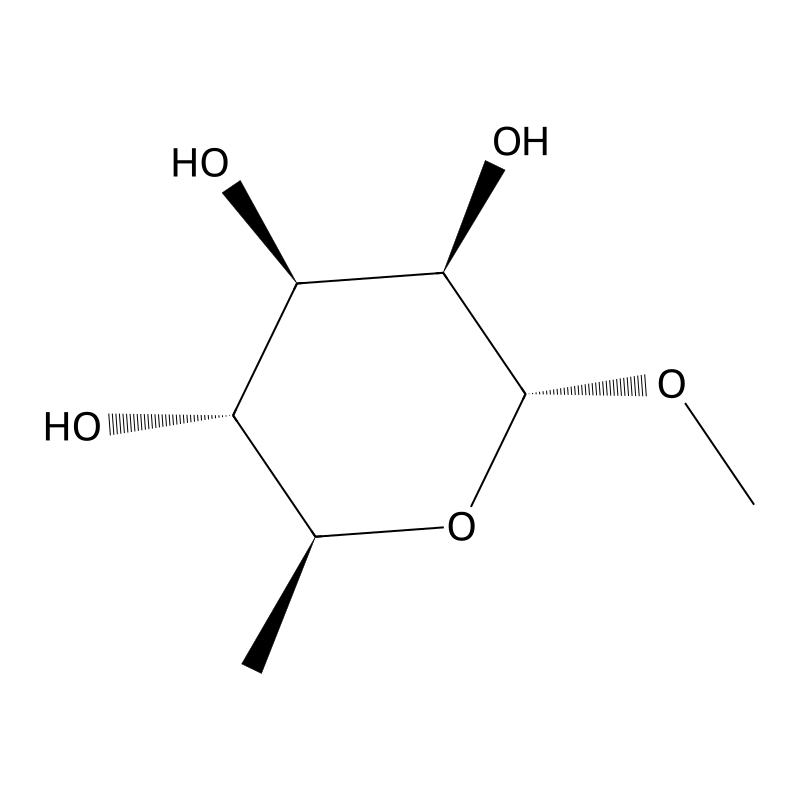

Methyl alpha-L-rhamnopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Microbiology:

- Bacterial adhesion: Researchers are studying the role of methyl alpha-L-rhamnopyranoside in bacterial adhesion, the process by which bacteria attach to surfaces. This information could be helpful in developing new strategies to prevent bacterial infections. )

Plant Science:

- Plant-microbe interactions: Methyl alpha-L-rhamnopyranoside is a component of some plant cell walls and can be involved in interactions between plants and microbes. Scientists are investigating how this molecule affects these interactions, which could be useful in developing new methods for plant disease control. )

Biochemistry:

- Enzyme function: Methyl alpha-L-rhamnopyranoside can be used as a substrate for certain enzymes, which are molecules that accelerate chemical reactions. Studying how enzymes interact with this molecule can help scientists gain insights into enzyme function and potential applications in various fields, such as drug development.

Methyl alpha-L-rhamnopyranoside is a monosaccharide derivative with the molecular formula C₇H₁₄O₅. It consists of a rhamnose sugar unit with a methyl group attached to the anomeric carbon. The structure can be represented as follows:

- Chemical Structure:

- Rhamnose is a six-carbon sugar, and in its pyranose form, it forms a six-membered ring. The methyl group at the anomeric position contributes to its solubility and reactivity.

This compound is known for its sweet taste and is often used as a sweetening agent in food products.

- Glycosylation Reactions: It can act as a glycosyl donor in reactions with alcohols or phenols to form glycosides.

- Regioselective Modifications: The compound can undergo regioselective modifications, such as chlorobenzoylation, where specific positions on the rhamnose ring are substituted with chlorobenzoyl groups under controlled conditions .

- Deprotection Reactions: It is also involved in deprotection processes where protecting groups are removed to yield free hydroxyl groups for further reactions.

Methyl alpha-L-rhamnopyranoside exhibits several biological activities:

- Antimicrobial Properties: Some studies have indicated that derivatives of methyl alpha-L-rhamnopyranoside possess antimicrobial activity against various pathogens.

- Cytotoxicity: Research has shown that certain derivatives can exhibit cytotoxic effects, making them potential candidates for cancer treatment .

- Immunomodulatory Effects: It has been suggested that this compound may influence immune responses, although more research is needed to fully understand these mechanisms.

The synthesis of methyl alpha-L-rhamnopyranoside can be achieved through various methods:

- From Rhamnose: One common method involves the methylation of alpha-L-rhamnopyranose using methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

- Protective Group Strategies: Advanced synthetic routes often use protective group strategies to selectively modify hydroxyl groups before final deprotection steps .

- Regioselective Synthesis: Recent studies have explored regioselective synthesis techniques to create specific derivatives with desired functional groups while maintaining high yields .

Methyl alpha-L-rhamnopyranoside finds applications across various fields:

- Food Industry: Used as a natural sweetener due to its low-calorie content and sweetness profile.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in anti-cancer and antimicrobial formulations.

- Research Tool: Employed in biochemical research to study glycosylation processes and carbohydrate interactions.

Interaction studies involving methyl alpha-L-rhamnopyranoside have revealed insights into its behavior in biological systems:

- Protein Binding Studies: Research indicates that this compound may interact with specific proteins, influencing their activity and stability.

- Cellular Uptake Mechanisms: Investigations into how cells uptake this glycoside have shown potential pathways that could be exploited for drug delivery systems.

Methyl alpha-L-rhamnopyranoside shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl beta-D-glucopyranoside | Glycoside | Different anomeric configuration (beta vs. alpha) |

| Methyl alpha-D-mannopyranoside | Glycoside | Different sugar backbone (mannose vs. rhamnose) |

| Methyl 2-O-methyl-alpha-L-rhamnopyranoside | Glycoside | Methylation at the 2-position affecting reactivity |

Methyl alpha-L-rhamnopyranoside stands out due to its specific configuration and biological activities, making it an important compound for both research and practical applications. Its unique properties allow it to be utilized effectively in various industries while also serving as a subject of scientific inquiry.

Regioselective Glycosylation Strategies

Dibutyltin Oxide-Mediated Protection-Deprotection Methods

The dibutyltin oxide (DBTO) method enables regioselective functionalization of methyl alpha-L-rhamnopyranoside by forming a cyclic 2,3-O-dibutylstannylene intermediate. This intermediate activates the equatorial hydroxyl group at the C-3 position, directing electrophiles to this site.

Mechanistic Insights:

DBTO reacts with methyl alpha-L-rhamnopyranoside in anhydrous methanol under reflux, forming a five-membered 2,3-O-dibutylstannylene complex. This chelation stabilizes the molecule and activates the C-3 hydroxyl group for nucleophilic substitution or acylation. For example, treatment with 3-chlorobenzoyl chloride selectively yields the 3-O-substituted product in >90% yield.

Applications:

- 3-O-Substitution: Chlorobenzoylation and methanesulfonylation reactions predominantly target the C-3 hydroxyl group due to steric and electronic activation.

- Subsequent Functionalization: The 3-O-substituted derivatives can undergo further acylation at the C-2 and C-4 positions using direct acylation techniques.

Table 1: Selectivity of DBTO-Mediated Reactions

| Electrophile | Product Yield | Regioselectivity | Reference |

|---|---|---|---|

| 3-Chlorobenzoyl Chloride | 92% | 3-O only | |

| Methanesulfonyl Chloride | 85% | 3-O only |

Stereoselective Glycosylation Using Benzoyl-Protected Donors

Benzoyl-protected donors enable stereoselective glycosylation by leveraging neighboring group participation (NGP). The benzoyl group at C-2 directs the glycosylation to form β-anomers via a cyclic oxonium ion intermediate.

Key Strategies:

- Donor Design: 2,3,4-Tri-O-benzoyl-alpha-L-rhamnopyranoside donors are widely used due to their stability and high reactivity.

- Activation Methods: Trichloroacetimidate (TCA) or triflate leaving groups are activated with TMSOTf or BF3·Et2O to generate oxonium ions.

Case Study:

Schmidt glycosylation of benzoyl-protected rhamnosyl donors with betulinic acid derivatives yields β-linked saponins with >90% stereochemical purity.

Reactivity Trends of Hydroxyl Groups (3-OH > 4-OH > 2-OH)

The reactivity of hydroxyl groups in methyl alpha-L-rhamnopyranoside follows the order 3-OH > 4-OH > 2-OH, governed by steric and electronic factors.

Mechanistic Basis:

- C-3 Hydroxyl: Equatorial orientation and proximity to the anomeric center enhance nucleophilicity.

- C-4 Hydroxyl: Axial orientation reduces accessibility but remains moderately reactive.

- C-2 Hydroxyl: Steric hindrance from the methyl group at C-6 and axial orientation limits reactivity.

Experimental Evidence:

- Competitive Acylation: In dibutyltin oxide-mediated reactions, C-3 hydroxyl groups react preferentially, leaving C-4 and C-2 positions unreacted until subsequent steps.

- Glycosylation Reactions: Primary hydroxyl groups (e.g., C-4 in hexopyranosides) display higher reactivity than secondary or tertiary alcohols.

Table 2: Relative Reactivity of Hydroxyl Groups

| Position | Reactivity Order | Key Factor | Reference |

|---|---|---|---|

| C-3 | Highest | Equatorial, proximal to anomeric | |

| C-4 | Moderate | Axial, less hindered | |

| C-2 | Lowest | Steric hindrance from C-6 methyl |

Functionalization Techniques

Methylation and Acylation

Methylation and acylation are critical for modifying hydroxyl groups in methyl alpha-L-rhamnopyranoside.

Methylation:

- Catalytic Site-Selective Methylation: A catalytic tin-mediated method methylates the C-3 hydroxyl group selectively. For example, iodomethane and NaH in DMF yield 3-O-methyl derivatives in modest yields (37%).

- Classical Protection-Deprotection: Isopropylidene protection of C-2 and C-3 hydroxyl groups allows selective methylation at C-4.

Acylation:

- Chlorobenzoylation: Direct acylation with 3-chlorobenzoyl chloride using DBTO yields 3-O-acylated products.

- Methanesulfonylation: Methanesulfonyl chloride reacts selectively at C-3 under DBTO-mediated conditions.

Comparative Reactivity of Donors

Benzoyl-protected donors exhibit higher reactivity than benzyl-protected analogs due to electron-withdrawing effects.

Table 3: Reactivity Comparison of Donors

| Donor Type | Reactivity Factor | Stereoselectivity | Reference |

|---|---|---|---|

| 2,3,4-Tri-O-benzoyl | High | β-selective | |

| 2,3,4-Tri-O-benzyl | Low | No selectivity |

Mechanism and Formation Conditions

Acetonide protection represents a fundamental strategy for regioselective protection of vicinal diols in methyl alpha-L-rhamnopyranoside chemistry [1] [3]. The acetonide protecting group, systematically known as isopropylidene ketal, forms through acid-catalyzed condensation between the 2,3-vicinal hydroxyl groups and acetone or its derivatives [24] [26]. The formation of acetonides follows thermodynamic control, with the cis-vicinal diol system between carbon-2 and carbon-3 hydroxyl groups being the most favorable site for cyclization [3] [5].

The standard methodology employs 2,2-dimethoxypropane as the acetonide source in the presence of catalytic para-toluenesulfonic acid [1] [6]. Treatment of methyl alpha-L-rhamnopyranoside with excess 2,2-dimethoxypropane under these conditions affords the 2,3-O-isopropylidene derivative in excellent yields, typically 98% as reported in multiple studies [3] [6]. The reaction proceeds through transacetalization, where the dimethoxypropane acts as both acetone source and water scavenger, driving the equilibrium toward acetonide formation [28] [29].

Reaction Conditions and Optimization

The acetonide formation reaction requires specific conditions for optimal selectivity and yield [6] [28]. Para-toluenesulfonic acid serves as the preferred catalyst due to its superior solubility in organic solvents compared to sulfuric acid, and its controlled dehydrating properties that avoid the harsh conditions associated with stronger acids [31] [34]. The typical catalyst loading ranges from 0.1 to 4.5 molar equivalents relative to the substrate [20] [34].

Temperature control plays a crucial role in acetonide formation. Reactions conducted at room temperature or slightly elevated temperatures (25-40°C) provide optimal selectivity for the 2,3-O-acetonide product [19] [28]. Higher temperatures may lead to side reactions including enol ether formation through acid-catalyzed alcohol elimination [28].

Conformational Effects and Structural Analysis

The incorporation of the acetonide protecting group significantly affects the conformational behavior of the rhamnopyranoside ring system [1] [6] [8]. Quantum mechanical density functional theory studies reveal that 2,3-O-acetonide protected rhamnopyranosides exist in a slightly distorted conformation from the regular chair conformation [1] [6]. These protected derivatives adopt conformations between chair and twist-boat geometries, contrasting with the regular chair conformation observed in non-protected rhamnopyranosides [8].

Bond angle analysis demonstrates that acetonide incorporation increases specific bond angles including oxygen-5-carbon-1-carbon-2, carbon-1-carbon-2-carbon-3, and carbon-2-carbon-3-carbon-4, while decreasing the carbon-4-carbon-5-oxygen-5 angle [8]. These conformational changes influence the reactivity patterns of the remaining free hydroxyl groups in subsequent derivatization reactions.

Pivaloylation and Stearoylation Reactions

Pivaloylation Methodology

Pivaloylation of methyl alpha-L-rhamnopyranoside represents a selective acylation strategy that exploits the differential reactivity of hydroxyl groups following acetonide protection [1] [6]. The standard protocol involves treatment of 2,3-O-acetonide protected rhamnopyranoside with pivaloyl chloride in anhydrous pyridine, achieving selective acylation at the carbon-4 position [1] [6].

The pivaloyl group offers several advantages as a protecting group, including high stability under basic conditions, minimal migratory aptitude, and reduced tendency for orthoester formation compared to other acyl protecting groups [11] [13]. These properties make pivaloyl esters particularly suitable for multi-step synthetic sequences requiring harsh reaction conditions [11].

Stearoylation Patterns and Regioselectivity

Stearoylation of methyl alpha-L-rhamnopyranoside demonstrates distinct regioselectivity patterns that differ from pivaloylation reactions [10] [35]. Direct dimolar stearoylation using stearoyl chloride in the presence of 4-dimethylaminopyridine catalyst produces a mixture of regioisomers, specifically 2,3-di-O-stearate and 3,4-di-O-stearate in a 2:3 ratio [35].

This regioselectivity pattern indicates the relative reactivity order of hydroxyl groups in rhamnopyranoside as: 3-OH > 4-OH > 2-OH [35]. The preferential reactivity at the carbon-3 position reflects both steric and electronic factors influencing the acylation process [35] [38].

Table 1: Stearoylation Product Distribution

| Product | Substitution Pattern | Yield (%) | Ratio |

|---|---|---|---|

| 2,3-di-O-stearate | Carbon-2, Carbon-3 | 26 | 2 |

| 3,4-di-O-stearate | Carbon-3, Carbon-4 | 39 | 3 |

Advanced Acylation Strategies

The di-O-stearate products serve as versatile intermediates for further derivatization through selective acylation of remaining free hydroxyl groups [35]. The 2,3-di-O-stearate derivative undergoes selective carbon-4 acylation with various acylating agents including hexanoyl chloride, providing tri-substituted products in high yields [35].

Similarly, the 3,4-di-O-stearate derivative allows selective carbon-2 acylation, yielding fully esterified rhamnopyranoside derivatives [35]. These sequential acylation strategies provide access to a diverse array of protected rhamnopyranoside derivatives with tailored substitution patterns.

Table 2: Sequential Acylation Results

| Starting Material | Acylating Agent | Product | Yield (%) |

|---|---|---|---|

| 2,3-di-O-stearate | Hexanoyl chloride | 4-O-hexanoyl-2,3-di-O-stearate | 79 |

| 3,4-di-O-stearate | Hexanoyl chloride | 2-O-hexanoyl-3,4-di-O-stearate | 81 |

| 3,4-di-O-stearate | Decanoyl chloride | 2-O-decanoyl-3,4-di-O-stearate | 78 |

| 3,4-di-O-stearate | Benzoyl chloride | 2-O-benzoyl-3,4-di-O-stearate | 82 |

Deprotection Protocols for Functional Group Activation

Acetonide Deprotection Methodologies

Acetonide deprotection represents a critical step in rhamnopyranoside synthetic sequences, requiring carefully controlled conditions to avoid side reactions and maintain stereochemical integrity [15] [20]. The standard deprotection protocol employs glacial acetic acid at elevated temperatures, typically 40°C, for 12-18 hours [3] [20].

The deprotection mechanism involves acid-catalyzed hydrolysis of the cyclic acetal linkage, regenerating the free 2,3-diol functionality [20] [21]. Complete removal of acetonide protecting groups is confirmed by the disappearance of characteristic isopropylidene methyl signals in proton nuclear magnetic resonance spectroscopy and the appearance of broad hydroxyl signals [20].

Mild Deprotection Conditions

Alternative mild deprotection protocols have been developed to accommodate sensitive substrates and complex molecular architectures [15] [19]. Treatment with 4:1 acetic acid:water mixtures at room temperature provides effective acetonide hydrolysis while preserving other protecting groups and sensitive functionalities [15].

These mild conditions prove particularly valuable for complex rhamnopyranoside derivatives containing multiple protecting groups or labile substituents [15]. The deprotection proceeds with no detectable anomerization or epimerization, maintaining the alpha-L-configuration of the rhamnopyranoside core [15].

Selective Deprotection Strategies

Advanced deprotection protocols allow selective removal of acetonide groups in the presence of other protecting groups [14] [22]. Treatment with trifluoroacetic acid provides controlled conditions for acetonide removal while maintaining silyl ethers, benzyl ethers, and acetate protecting groups [22].

The selectivity arises from the differential acid sensitivity of various protecting groups, with acetonides being more labile under mildly acidic conditions compared to other common protecting groups [22] [26]. This selectivity enables complex synthetic strategies requiring sequential deprotection steps.

Pivaloyl and Stearoyl Ester Deprotection

Deprotection of pivaloyl and stearoyl esters requires different conditions compared to acetonide removal due to their ester linkages [11] [13]. Basic hydrolysis conditions using sodium methoxide in methanol provide effective cleavage of pivaloyl esters, though complete removal may require harsh conditions or extended reaction times [13].

The cyanopivaloyl variant offers improved deprotection characteristics, with the electron-withdrawing cyano group rendering the ester carbonyl more electrophilic and susceptible to nucleophilic cleavage [11] [13]. This modification allows milder deprotection conditions while maintaining the favorable properties of pivaloyl protection during synthetic sequences [13].

Table 3: Deprotection Conditions Summary

| Protecting Group | Deprotection Reagent | Conditions | Typical Yield (%) |

|---|---|---|---|

| Acetonide | Glacial acetic acid | 40°C, 12-18 h | 74-85 |

| Acetonide | 4:1 AcOH:H₂O | Room temperature | 81-86 |

| Pivaloyl | Sodium methoxide | THF/MeOH | Variable |

| Cyanopivaloyl | Sodium methoxide | Mild basic conditions | 85-90 |

Alpha-transglucosidases represent a crucial class of enzymes for the synthesis of oligosaccharides, particularly for the production of methyl alpha-L-rhamnopyranoside derivatives. Recent advances in enzyme engineering have focused on modifying these enzymes to accept non-natural substrates while maintaining their donor substrate specificity.

Structural Modifications and Substrate Recognition

The engineering of alpha-transglucosidases has been achieved through targeted mutagenesis of key residues in the acceptor binding site. Research has demonstrated that mutations at position 258 in the Bacillus species alpha-glucosidase (BspAG13_31A) significantly alter substrate specificity and transglucosylation activity. The N258G mutation resulted in a three-fold increase in transglucosylation ratio from 30.1% to 89.6%, with enhanced specificity toward methyl alpha-L-rhamnopyranoside. This mutation appears to stabilize the substrate conformation by eliminating steric hindrance caused by the asparagine residue at position 258.

Mechanistic Insights

The mechanism of alpha-transglucosidase engineering involves the modification of β→α loop 5 structures, which are critical for substrate recognition. The N258P mutation demonstrated enhanced activity toward sucrose and produced erlose through transglucosylation, indicating that different mutations can lead to varied substrate preferences. The structural analysis revealed that mutations at position 258 affect the conformation of oligosaccharide substrates bound at subsites +1 and +2, with the glycan adopting a relaxed conformation in the mutant enzymes.

Comparative Analysis of Mutant Variants

| Enzyme Variant | Mutation | Transglucosylation Ratio (%) | Substrate Specificity | Fold Improvement |

|---|---|---|---|---|

| Wild-type BspAG13_31A | None | 30.1 | Disaccharides | 1.0 |

| N258G | N258G | 89.6 | Methyl alpha-L-rhamnopyranoside | 3.0 |

| N258P | N258P | 37.8 | Sucrose, erlose production | 1.3 |

| N258Y | N258Y | 4.6 | Reduced activity | 0.15 |

Applications in Oligosaccharide Synthesis

The engineered alpha-transglucosidases have been successfully applied to the synthesis of glucosylated building blocks that serve as acceptors and donors in chemoenzymatic pathways. The best variants demonstrated the ability to regiospecifically glucosylate protected non-natural acceptors, including methyl alpha-L-rhamnopyranoside. These enzymes maintain their specificity toward sucrose as the donor substrate while creating new catalytic functions for non-natural acceptors.

Chemoenzymatic Pathways for Oligosaccharide Assembly

Chemoenzymatic synthesis has emerged as a powerful approach for oligosaccharide assembly, combining the flexibility of chemical methods with the high selectivity of enzymatic reactions. This approach has been particularly successful in the synthesis of complex oligosaccharides containing methyl alpha-L-rhamnopyranoside moieties.

One-Pot Multienzyme (OPME) Systems

One-pot multienzyme systems represent the most efficient approach for oligosaccharide synthesis. These systems utilize glycosyltransferases in combination with auxiliary enzymes to generate sugar nucleotides in situ, significantly reducing synthetic costs and improving efficiency. The OPME approach allows for the synthesis of oligosaccharides with naturally occurring post-glycosylational modifications and non-natural functional groups.

The key advantages of OPME systems include:

- Cost reduction: In situ regeneration of expensive sugar nucleotides

- Improved efficiency: Elimination of intermediate purification steps

- Substrate diversity: Ability to incorporate modified monosaccharides

- Scalability: Suitable for large-scale production

Sequential Enzymatic Extension Strategies

Sequential enzymatic extension involves the stepwise addition of monosaccharide units to growing oligosaccharide chains using specific glycosyltransferases. This approach has been successfully applied to the synthesis of asymmetrically branched oligosaccharides. The strategy requires careful selection of glycosyltransferases with complementary substrate specificities and optimal reaction conditions.

Research has demonstrated the synthesis of complex structures such as lacto-N-hexaose through sequential galactosyltransferase-catalyzed reactions. The order of enzymatic reactions is crucial, with β1,4-galactosyl and β1,3-galactosyl moieties being assembled sequentially on different arms of the oligosaccharide backbone.

Automated Assembly Platforms

Automated platforms for oligosaccharide synthesis have been developed to streamline the assembly process and improve reproducibility. These systems incorporate "catch and release" purification strategies that eliminate the need for time-consuming chromatographic separations. The automated approach can perform multiple reaction cycles with high purity, as demonstrated by the synthesis of 15 different oligosaccharide structures in a single automated run.

Chemoenzymatic Synthons Approach

The chemoenzymatic synthons method addresses limitations in enzyme tolerance by using alternative substrate modifications that can be converted to desired products after enzymatic synthesis. This approach has been particularly useful for the synthesis of heparan sulfate oligosaccharides and other complex structures. The method involves:

- Substrate modification: Introduction of enzyme-compatible functional groups

- Enzymatic synthesis: OPME-based oligosaccharide assembly

- Chemical conversion: Transformation to desired final products

Comparative Analysis of Chemoenzymatic Approaches

| Approach | Yield Range | Advantages | Limitations |

|---|---|---|---|

| OPME Systems | 70-90% | Cost-effective, high efficiency | Enzyme compatibility requirements |

| Sequential Extension | 60-80% | High selectivity, modular | Multiple purification steps |

| Automated Assembly | 85-95% | Reproducible, scalable | Equipment requirements |

| Synthons Method | 40-70% | Substrate diversity | Additional chemical steps |

Mutagenesis Studies for Acceptor Binding Site Optimization

Mutagenesis studies have provided crucial insights into the structural requirements for acceptor binding site optimization in enzymes involved in oligosaccharide synthesis. These studies have focused on identifying key residues that determine substrate specificity and catalytic efficiency.

Systematic Mutagenesis Approaches

Systematic mutagenesis of acceptor binding sites has revealed critical residues that govern substrate recognition and binding affinity. Studies on the PA3944 Gcn5-related N-acetyltransferase enzyme identified seven key residues in the acceptor site that are critical for substrate specificity. The research demonstrated that mutation of arginine 106 to alanine (R106A) improved apparent affinity and catalytic efficiency for specific substrates while introducing substrate inhibition for others.

Structural Determinants of Acceptor Specificity

The structural analysis of acceptor binding sites has revealed that specific amino acid residues act as gatekeepers between donor and acceptor sites. In the PA3944 enzyme, residue R106 functions as a key gatekeeper that restricts and orients acceptor substrates within the binding site. Molecular docking studies showed that traditional selection of best docking poses by lowest energy scores did not reveal catalytically relevant binding modes, emphasizing the importance of distance-based selection criteria.

Kinetic Analysis of Mutant Enzymes

Comprehensive kinetic analysis of mutant enzymes has provided quantitative insights into the effects of acceptor binding site modifications. The following table summarizes key findings from mutagenesis studies:

| Enzyme System | Key Mutations | Substrate | Km Change | kcat Change | Catalytic Efficiency |

|---|---|---|---|---|---|

| PA3944 GNAT | R106A | NANMO | Decreased | Maintained | 2-fold improvement |

| CsaB | R148A | PEP | Increased | Decreased | Reduced activity |

| GlgE | Active site mutations | Malto-oligosaccharides | Variable | Variable | Enhanced for polymeric substrates |

| OleD | P67T/I112K/A242V | Novobiocic acid | 300-fold improvement | 200-fold improvement | 150-fold overall |

Molecular Modeling and Design

Advanced molecular modeling approaches have been employed to guide mutagenesis studies and predict the effects of amino acid substitutions on acceptor binding. Computational methods including molecular docking, molecular dynamics simulations, and free energy calculations have been used to identify optimal mutations for enhanced substrate recognition.

The integration of computational and experimental approaches has led to successful enzyme engineering outcomes, as demonstrated by the redesign of human guanine deaminase. The computational design method achieved a 2.5×10⁶-fold change in substrate specificity through directed remodeling of active site loops.

Structure-Activity Relationships

Mutagenesis studies have established clear structure-activity relationships for acceptor binding site optimization. Key findings include:

- Electrostatic interactions: Charged residues in the acceptor site significantly influence substrate binding affinity

- Hydrophobic contacts: Nonpolar residues contribute to substrate orientation and binding specificity

- Hydrogen bonding networks: Polar residues form critical hydrogen bonds that stabilize substrate complexes

- Steric effects: Bulky residues can restrict substrate access or alter binding modes

Applications in Enzyme Engineering

The insights gained from mutagenesis studies have been successfully applied to engineer enzymes with improved properties for oligosaccharide synthesis. The engineering of glycosyltransferases through acceptor binding site optimization has resulted in enzymes with:

- Enhanced substrate promiscuity: Ability to accept a broader range of substrates

- Improved catalytic efficiency: Higher turnover rates and lower substrate requirements

- Altered regioselectivity: Modified linkage patterns in oligosaccharide products

- Increased stability: Better tolerance to reaction conditions

XLogP3

Other CAS

71116-57-9

6340-52-9

Dates

Caneque et al. Synthesis of marmycin A and investigation into its cellular activity. Nature Chemistry, doi: 10.1038/nchem.2302, published online 20 July 2015 http://www.nature.com/nchem

Explore Compound Types